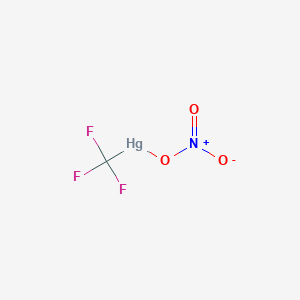
Mercury, (nitrate-O)(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, (nitrate-O)(trifluoromethyl)-, also known by its chemical formula CF₃HgNO₃, is a compound that combines the unique properties of mercury with the trifluoromethyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
The synthesis of Mercury, (nitrate-O)(trifluoromethyl)- typically involves the reaction of mercury compounds with trifluoromethylating agents. One common method is the reaction of mercury(II) nitrate with trifluoromethyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, but the fundamental chemistry remains similar.
Chemical Reactions Analysis
Mercury, (nitrate-O)(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state mercury species.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include halides and organometallic compounds.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of mercury hydroxide and trifluoromethyl derivatives.
Scientific Research Applications
Mercury, (nitrate-O)(trifluoromethyl)- has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of materials that require the unique properties of the trifluoromethyl group, such as certain polymers and coatings.
Mechanism of Action
The mechanism by which Mercury, (nitrate-O)(trifluoromethyl)- exerts its effects is primarily through the electron-withdrawing properties of the trifluoromethyl group. This group can stabilize or destabilize certain intermediates in chemical reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific application, but generally, the trifluoromethyl group plays a crucial role in modulating the compound’s behavior.
Comparison with Similar Compounds
Mercury, (nitrate-O)(trifluoromethyl)- can be compared to other trifluoromethylated mercury compounds, such as bis(trifluoromethyl)mercury. While both compounds contain the trifluoromethyl group, their reactivity and applications can differ significantly. For example, bis(trifluoromethyl)mercury is often used in different types of organic synthesis reactions compared to Mercury, (nitrate-O)(trifluoromethyl)-. Other similar compounds include trifluoromethylated organometallic compounds, which also exhibit unique reactivity due to the presence of the trifluoromethyl group.
Conclusion
Mercury, (nitrate-O)(trifluoromethyl)- is a compound with unique properties and a wide range of applications in scientific research and industry Its synthesis, reactivity, and mechanism of action are influenced by the presence of the trifluoromethyl group, making it a valuable compound for various applications
Properties
CAS No. |
461-40-5 |
|---|---|
Molecular Formula |
CF3HgNO3 |
Molecular Weight |
331.60 g/mol |
IUPAC Name |
nitrooxy(trifluoromethyl)mercury |
InChI |
InChI=1S/CF3.Hg.NO3/c2-1(3)4;;2-1(3)4/q;+1;-1 |
InChI Key |
CSZWXWHPMBTSEB-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Hg]O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


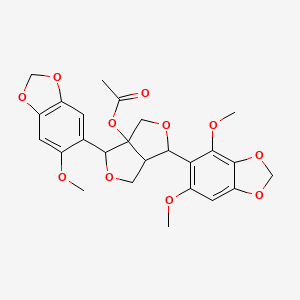
![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)

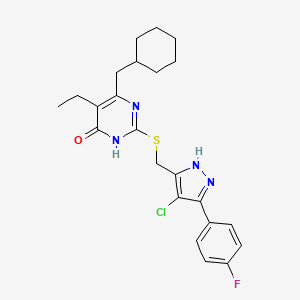
![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)
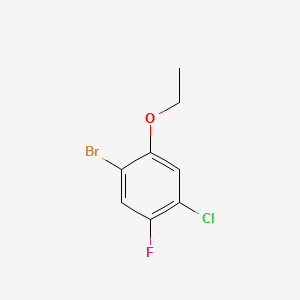
![Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one](/img/structure/B14758413.png)

![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)

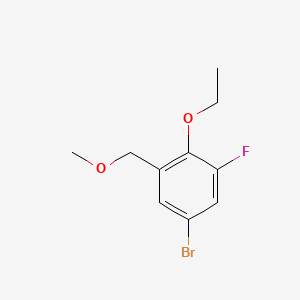

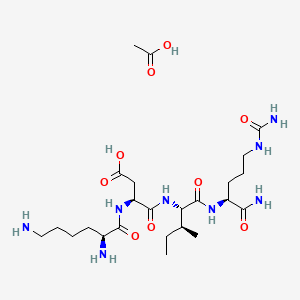
![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)
